(2S)-2-Aminobutane-1,3-diol
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Overview
Description
(2S)-2-Aminobutane-1,3-diol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amine group (-NH2) and two hydroxyl groups (-OH) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Aminobutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 2-amino-3-butanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts. For example, enzymes such as carbonyl reductase can be employed to catalyze the asymmetric reduction of 2-amino-3-butanone, resulting in the desired product with high enantiomeric purity. This method is advantageous due to its environmental friendliness and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Aminobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-Aminobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-Aminobutane-1,3-diol involves its interaction with specific molecular targets. The amine and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can act as a ligand, binding to active sites and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-1-Amino-2-Methylbutane-2,3-Diol
- (2S)-2,3-Diaminobutanoic Acid
Uniqueness
(2S)-2-Aminobutane-1,3-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
920277-18-5 |
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Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(2S)-2-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3?,4-/m0/s1 |
InChI Key |
MUVQIIBPDFTEKM-BKLSDQPFSA-N |
Isomeric SMILES |
CC([C@H](CO)N)O |
Canonical SMILES |
CC(C(CO)N)O |
Origin of Product |
United States |
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